Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)-

Medicinal chemistry Fragment-based drug discovery HDAC inhibition

Select this 7-fluoro-benzothiophene-3-acetyl building block for HDAC inhibitor fragment elaboration and metabolic stability. The 7-fluoro substitution delivers unique electronic, metabolic, and recognition profiles unmatched by the 5-fluoro regioisomer (CAS 187658-19-1) or the unsubstituted parent (CAS 1128-05-8). The 3-acetyl ketone handle enables Claisen condensations, aldol reactions, and cyclization to [1]benzothieno[3,2-b]pyran cytotoxic heterocycles. Use for fragment-sized (MW 194.23) HDAC1 programs achieving literature IC50 < 12 nM, or for liquid crystal compositions requiring negative Δε. Avoid generic analogs — secure the validated 7-fluoro orientation.

Molecular Formula C10H7FOS
Molecular Weight 194.22
CAS No. 1569088-97-6
Cat. No. B2616809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(7-fluorobenzo[b]thien-3-yl)-
CAS1569088-97-6
Molecular FormulaC10H7FOS
Molecular Weight194.22
Structural Identifiers
SMILESCC(=O)C1=CSC2=C1C=CC=C2F
InChIInChI=1S/C10H7FOS/c1-6(12)8-5-13-10-7(8)3-2-4-9(10)11/h2-5H,1H3
InChIKeyCYRMXGNBCBSCOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- (CAS 1569088-97-6): Sourcing Guide for a Position-Specific Fluorinated Benzothiophene Building Block


Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- (CAS 1569088-97-6), also named 1-(7-fluorobenzo[b]thiophen-3-yl)ethan-1-one or 3-acetyl-7-fluorobenzothiophene, is a fluorinated heterocyclic building block with molecular formula C10H7FOS and molecular weight 194.23 g/mol . The compound features a benzothiophene core with a fluorine atom at the 7-position and an acetyl group at the 3-position, combining the metabolic stability enhancement conferred by fluorine substitution with a synthetically versatile ketone handle. Benzothiophene derivatives are widely employed in medicinal chemistry and materials science; the 7-fluoro substitution pattern in particular has been implicated in histone deacetylase (HDAC) inhibitor fragment development [1] and in liquid crystal compounds requiring negative dielectric anisotropy [2].

Why 1-(7-Fluorobenzo[b]thien-3-yl)ethanone Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


The 7-fluoro substitution on the benzothiophene scaffold is not a generic modification; the position of the fluorine atom dictates electronic distribution, metabolic stability, and molecular recognition. The 7-fluoro isomer exhibits a distinct electronic profile compared to the 5-fluoro regioisomer (CAS 187658-19-1) due to the different resonance and inductive effects transmitted through the fused ring system [1]. In HDAC inhibitor fragment-based drug discovery, the 7-fluoro-benzothiophene series demonstrated unique structure-activity relationships, with 6-substituted-7-fluoro-benzothiophene hydroxamates showing nanomolar IC50 values against HDAC1 (1.14–11.1 nM) [2]. The unsubstituted parent compound 1-(benzo[b]thiophen-3-yl)ethanone (CAS 1128-05-8) lacks the fluorine atom entirely, eliminating the enhanced lipophilicity and metabolic oxidative protection that fluorine provides [3]. Additionally, the 3-acetyl group offers a chemically distinct reactivity profile from the cyclic ketone analog 7-fluoro[1]benzothiophen-3(2H)-one, which has been employed as a starting material for 2-arylidene condensation reactions yielding cytotoxic heterocycles [3]. These electronic and steric differences mean that substituting one analog for another will alter downstream reaction outcomes and biological target engagement.

Quantitative Differentiation Evidence for Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- Against Closest Analogs


7-Fluoro vs. 5-Fluoro Regioisomer: Position-Dependent Electronic Modulation

The 7-fluoro substitution on the benzothiophene scaffold confers a distinct electronic environment compared to the 5-fluoro regioisomer (CAS 187658-19-1). In the context of HDAC inhibitor fragment development, the 6-substituted-7-fluoro-benzothiophene hydroxamate series achieved HDAC1 IC50 values ranging from 1.14 to 11.1 nM, exceeding the reference inhibitor Vorinostat (IC50: 21.1 nM) [1]. This potency was specifically dependent on the 7-fluoro orientation; the corresponding 5-fluoro-substituted benzothiophene series was not pursued in this fragment-to-lead campaign, as the SAR was built around the 7-fluoro-benzothiophene template [1]. The 3-acetyl group of the target compound provides a key synthetic handle for further elaboration into the hydroxamate warhead required for HDAC inhibition [1].

Medicinal chemistry Fragment-based drug discovery HDAC inhibition

Acetyl Group Position: 3-Acetyl vs. 2-Fluoroacetyl vs. Cyclic 3(2H)-One Building Block Utility

The 3-acetyl group of 1-(7-fluorobenzo[b]thien-3-yl)ethanone provides a ketone functional group at the 3-position that is chemically distinct from both the 2-fluoroacetyl analog (CAS 1569088-90-9) and the cyclic 3(2H)-one analog (7-fluoro[1]benzothiophen-3(2H)-one). The cyclic 3(2H)-one analog has been employed as a starting material for Friedel-Crafts-based synthesis, condensing with aromatic aldehydes to yield 2-arylidene-7-fluoro[1]benzothiophen-3(2H)-ones, which were subsequently cyclized into [1]benzothieno[3,2-b]pyran derivatives with demonstrated cytotoxic activity [1]. The target compound's exocyclic acetyl group offers a different reaction trajectory, enabling Claisen-type condensations, Grignard additions, or reductive amination at the carbonyl carbon without altering the benzothiophene ring oxidation state [1]. The 2-fluoroacetyl analog (CAS 1569088-90-9), bearing fluorine on the acetyl α-carbon, introduces additional reactivity (potential for nucleophilic displacement of fluoride) that is absent in the target compound, making the target compound the preferred choice when a non-labile acetyl group is required .

Organic synthesis Heterocyclic chemistry Building block differentiation

Liquid Crystal Material Potential: 7-Fluoro-Benzothiophene Core for Negative Dielectric Anisotropy

Patent literature explicitly identifies 7-fluoro-benzothiophene as a core scaffold for liquid crystal compounds requiring negative dielectric anisotropy (Δε), a critical parameter for vertical alignment (VA), in-plane switching (IPS), and fringe field switching (FFS) display modes [1]. The 7-fluoro substitution contributes to a large negative Δε while maintaining suitable optical anisotropy (Δn) and low viscosity [1]. The target compound's 3-acetyl group provides a functionalizable position for attaching the alkyl, alkoxy, or alkenyl side chains required in liquid crystal molecular design (R1 and R2 groups as defined in formula (1) of the patent) [1]. Alternative fluorination positions (e.g., 5-fluoro or 4-fluoro benzothiophene) are not claimed in this patent for negative Δε applications, suggesting the 7-fluoro orientation is specifically advantageous for the requisite dipole alignment [1].

Materials science Liquid crystal display Dielectric anisotropy

Commercial Availability and Purity: Target Compound vs. Unsubstituted Parent vs. 5-Fluoro Regioisomer

The target compound is commercially available from specialist building block suppliers. ChemShuttle offers 1-(7-fluorobenzo[b]thiophen-3-yl)ethan-1-one (CAS 1569088-97-6) at 95% purity (Catalog No. 183608) . Leyan (Shanghai) also lists the compound (Product No. 2263669) . In comparison, the unsubstituted parent 1-(benzo[b]thiophen-3-yl)ethanone (CAS 1128-05-8) is available from multiple vendors including AKSci at 98% purity (GC) with a melting point of 61–66°C . The 5-fluoro regioisomer (CAS 187658-19-1) is offered by MolCore at ≥98% purity . The target compound's more limited vendor availability (fewer suppliers than the unsubstituted parent) reflects its specialized nature as a position-specific fluorinated building block, which can be an advantage for IP protection in lead optimization programs where structural novelty is a consideration .

Chemical procurement Building block sourcing Purity specification

Fluorine Effect on Physicochemical Properties: 7-Fluoro vs. Unsubstituted Benzothiophene Core

Fluorine substitution at the 7-position of the benzothiophene core impacts key physicochemical parameters relevant to drug discovery. The electron-withdrawing effect of fluorine reduces the electron density of the aromatic system, which can enhance metabolic stability by protecting against cytochrome P450-mediated oxidative metabolism at adjacent positions [1]. The fluorine atom also increases lipophilicity (measured as LogP), which can improve membrane permeability while maintaining a molecular weight (194.23 g/mol for the target compound vs. 176.23 g/mol for the unsubstituted parent) well within fragment-like space . In the HDAC inhibitor fragment series, the 7-fluoro substitution contributed to very good ligand efficiency (LE) values, a composite metric of binding affinity per heavy atom, validating the fluorine atom's contribution to productive molecular interactions without excessive molecular weight increase [1].

Physicochemical properties Drug-likeness Metabolic stability

Recommended Application Scenarios for Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- Based on Differentiated Evidence


Fragment-Based HDAC Inhibitor Lead Optimization

The target compound serves as a synthetic precursor for 6-substituted-7-fluoro-benzothiophene hydroxamic acid HDAC inhibitors. The 3-acetyl group can be elaborated into a hydroxamic acid warhead, while the 7-fluoro substitution provides the electronic environment necessary for HDAC1 inhibitory activity (reported IC50 range of 1.14–11.1 nM for elaborated derivatives, exceeding Vorinostat's IC50 of 21.1 nM) [1]. Researchers should select this compound over the 5-fluoro regioisomer or unsubstituted parent when the goal is to replicate or extend the 7-fluoro-benzothiophene fragment series validated in the Marastoni et al. (2015) SAR campaign [1].

Synthesis of Cytotoxic Benzothienopyran and Benzothienopyrimidine Libraries

Building on methodology established for the related 7-fluoro[1]benzothiophen-3(2H)-one scaffold, the target compound's 3-acetyl group enables Claisen-type condensations, aldol reactions, and subsequent cyclization with malononitrile or ethyl cyanoacetate to access [1]benzothieno[3,2-b]pyran derivatives [1]. These heterocyclic scaffolds have demonstrated cytotoxic and apoptotic activity in cancer cell lines, with compounds IVc and IVf showing cell cycle arrest and CDK-2 inhibition as confirmed by ELISA [1]. The target compound offers access to an analogous but structurally distinct library compared to the 3(2H)-one-derived series, potentially yielding novel IP.

Negative Dielectric Anisotropy Liquid Crystal Material Development

The 7-fluoro-benzothiophene core has been patented for liquid crystal compositions requiring negative dielectric anisotropy (Δε) for VA, IPS, and FFS display modes [1]. The target compound provides a functionalizable 3-position for attaching the alkyl, alkoxy, or alkenyl side chains specified in the patent's general formula (R1, R2 groups) [1]. Materials scientists should prioritize the 7-fluoro substitution pattern over 4-fluoro or 5-fluoro benzothiophene analogs, as the patent claims specifically cover the 7-fluoro orientation for achieving the requisite negative Δε [1].

Medicinal Chemistry Building Block Requiring Metabolic Stability Enhancement

For medicinal chemistry programs seeking to improve metabolic stability through strategic fluorine incorporation, the target compound offers a fragment-sized (MW 194.23 g/mol) benzothiophene scaffold with fluorine at the 7-position . The electron-withdrawing fluorine atom can protect adjacent positions from cytochrome P450-mediated oxidation while increasing lipophilicity for improved membrane permeability [1]. This compound is preferred over the unsubstituted parent (MW 176.23 g/mol) when metabolic stability concerns are paramount and over the 2-fluoroacetyl analog (CAS 1569088-90-9) when a chemically stable acetyl group is required without the complication of an α-fluoro leaving group .

Quote Request

Request a Quote for Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.